molecular formula C14H23N2O7P B10777750 N-[O-Phosphono-pyridoxyl]-isoleucine

N-[O-Phosphono-pyridoxyl]-isoleucine

Cat. No.: B10777750
M. Wt: 362.32 g/mol
InChI Key: GZZDWFDWHXPWJK-QPUJVOFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[O-Phosphono-pyridoxyl]-Isoleucine is an experimental small molecule that serves as a key reagent in enzymatic and structural biology studies. Its primary research value lies in its function as a mechanism-based inhibitor for the enzyme Branched-chain-amino-acid aminotransferase, mitochondrial (BCAT2) . This enzyme catalyzes the first step in the catabolism of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine . The compound acts as a stable ketimine intermediate in the BCAT catalytic cycle, allowing researchers to trap and study the enzyme's mechanism . Its high-resolution crystal structure (1.90 Å) in complex with human BCATm has been determined (PDB ID: 1KT8), providing invaluable molecular insights into substrate binding and transamination . This makes it an essential tool for X-ray crystallography, research on amino acid metabolism, and inhibitor design. Key Research Applications: • Investigation of branched-chain amino acid metabolism pathways. • Structural biology and enzyme mechanism studies via crystal structure analysis. • Research into neurological and metabolic disorders linked to BCAA dysregulation. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H23N2O7P

Molecular Weight

362.32 g/mol

IUPAC Name

(2R,3S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C14H23N2O7P/c1-4-8(2)12(14(18)19)16-6-11-10(7-23-24(20,21)22)5-15-9(3)13(11)17/h5,8,12,16-17H,4,6-7H2,1-3H3,(H,18,19)(H2,20,21,22)/t8-,12+/m0/s1

InChI Key

GZZDWFDWHXPWJK-QPUJVOFHSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NCC1=C(C(=NC=C1COP(=O)(O)O)C)O

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=C(C(=NC=C1COP(=O)(O)O)C)O

Origin of Product

United States

Synthesis and Derivatization Strategies for Pyridoxyl Amino Acid Conjugates

Methodologies for Conjugate Formation between Pyridoxyl Moieties and Amino Acids

The synthesis of N-[O-Phosphono-pyridoxyl]-isoleucine and similar pyridoxyl-amino acid conjugates primarily involves two key steps: the formation of a Schiff base and its subsequent reduction.

The initial step is the condensation reaction between the aldehyde group of pyridoxal (B1214274) 5'-phosphate (PLP) and the primary amino group of the amino acid, in this case, isoleucine, to form an imine, commonly known as a Schiff base. researchgate.netlibretexts.org This reaction is typically reversible and pH-dependent. The stability of these Schiff bases has been studied, and the α-carboxyl group of the amino acid plays a significant role in the hydrolysis mechanism of the imine bond. nih.gov

The second crucial step is the reduction of the Schiff base to form a stable secondary amine linkage. A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). researchgate.netgoogle.com This reagent selectively reduces the imine bond without affecting other reducible groups that might be present in the molecule. researchgate.net For instance, the synthesis of phosphopyridoxylalanine has been achieved by reducing the Schiff base formed between pyridoxal phosphate (B84403) and α-aminoacrylate. nih.gov This methodology can be adapted for the synthesis of this compound.

Alternative approaches, such as synergistic photoredox-pyridoxal radical biocatalysis, have emerged for the synthesis of non-canonical amino acids. researchgate.netnsf.gov This method utilizes engineered PLP enzymes to achieve stereoselective C-C bond formation, offering a powerful platform for creating diverse amino acid derivatives. nsf.gov While not a direct synthesis of the N-C linkage in this compound, this highlights the evolving strategies in modifying amino acids with PLP-related structures.

The synthesis of phosphopyridoxyl amino acids has been reported to yield compounds that act as inhibitors for various transaminases, including aspartate aminotransferase and alanine (B10760859) transaminase. nih.gov

Table 1: Key Reactions in the Synthesis of this compound

StepReactionReagents/ConditionsProduct
1Schiff Base FormationPyridoxal 5'-phosphate, Isoleucine, Aqueous buffer (pH controlled)Pyridoxal phosphate-isoleucine Schiff base
2ReductionSodium borohydride (NaBH₄)This compound

Stereochemical Considerations in the Synthesis of Phosphorylated Amino Acid Derivatives

The synthesis of this compound presents significant stereochemical challenges due to the presence of multiple chiral centers in both the isoleucine and pyridoxyl moieties. Isoleucine itself has two chiral centers, leading to the existence of four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. The separation and identification of these stereoisomers are often complex and can be achieved using techniques like HPLC with chiral columns or chiral resolution labeling reagents. nih.govresearchgate.netnih.govsigmaaldrich.com

During the synthesis of pyridoxyl-amino acid conjugates, the stereochemistry of the reduction step is a critical factor. Studies on the sodium borohydride reduction of the Schiff base between pyridoxal phosphate and aspartate at the active site of aspartate aminotransferase have shown that the reduction occurs stereospecifically from the re face of the Schiff base. nih.gov Similarly, the reduction of the internal Schiff base with lysine (B10760008) in tryptophan synthase occurs on the C-4' Re face, while the reduction of the aminoacrylate Schiff base occurs on the Si face at C-4'. nih.gov This enzymatic control highlights the potential for achieving high stereoselectivity.

In non-enzymatic synthesis, the lack of a chiral environment can lead to the formation of a mixture of diastereomers. The separation of these diastereomers can be a significant challenge. However, methods for the chiral separation of amino acid enantiomers and diastereomers have been developed, which could be applied to the purification of this compound. nih.govresearchgate.netnih.gov

Biomimetic Approaches in Designing Pyridoxyl-Phosphate Analogs for Enzyme Studies

The development of biomimetic analogs of pyridoxal phosphate and its amino acid conjugates is a powerful strategy for probing enzyme mechanisms and designing specific enzyme inhibitors. nih.gov These analogs can provide insights into coenzyme-protein interactions and the catalytic process. nih.gov

Phosphopyridoxyl amino acids, including this compound, can act as inhibitors of PLP-dependent enzymes. nih.govnih.gov By mimicking the structure of the natural enzyme-substrate complex, these compounds can bind to the active site and block the catalytic activity. The study of such inhibition provides valuable information about the enzyme's substrate specificity and catalytic mechanism.

Pyridoxal phosphate analogs have been successfully used as probes to study the active site of enzymes like tryptophanase. nih.gov By modifying the pyridoxal phosphate structure, researchers can investigate the role of different functional groups in coenzyme binding and catalysis.

Furthermore, the development of pyridoxal radical biocatalysis through the synergy of photoredox catalysis and PLP biocatalysis represents a novel biomimetic approach. researchgate.netnsf.gov This strategy allows for the creation of valuable non-canonical amino acids by mimicking and expanding upon the natural reactivity of PLP enzymes. nsf.gov These synthesized amino acids can then be used in further studies of enzyme structure and function.

Molecular Interactions and Recognition Mechanisms of N O Phosphono Pyridoxyl Isoleucine

Ligand-Protein Binding Dynamics

The binding of N-[O-Phosphono-pyridoxyl]-isoleucine to its target enzymes is a highly specific process governed by a network of interactions within the enzyme's active site. These interactions ensure the correct positioning of the ligand for catalysis and are critical for the enzyme's substrate specificity.

Interactions with Branched-Chain Amino Acid Aminotransferases (BCATs)

Branched-chain amino acid aminotransferases (BCATs) are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transamination of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine. This compound is a key intermediate in the transamination of isoleucine, formed by the covalent linkage of isoleucine to the PLP cofactor.

In humans, there are two isoforms of BCAT: a cytosolic (hBCATc) and a mitochondrial (hBCATm) form. While both isoforms can process BCAAs, hBCATm is the primary enzyme responsible for BCAA catabolism in most tissues. The specificity of hBCATm for its substrates is determined by the specific architecture of its active site, which forms a binding pocket that accommodates the branched-chain amino acids. This compound is recognized as a ligand by hBCATm, highlighting its role as a crucial intermediate in the catalytic cycle of this enzyme.

The ligand binding cavity of hBCATm is a well-defined pocket that ensures the precise positioning of this compound. The formation of this pocket involves residues from both monomers of the homodimeric enzyme. A key interaction in the formation of the substrate-binding pocket is a hydrogen bond between the guanidinium group of Arginine 143 from one monomer and the side-chain hydroxyl of Tyrosine 70 from the other monomer nih.gov. This inter-subunit interaction is crucial for creating the appropriate environment for catalysis. Within the active site, the 4'-aldehyde of the PLP cofactor is covalently linked to the ε-amino group of the active-site lysine (B10760008), Lysine 202, through a Schiff base linkage in the resting state of the enzyme nih.gov. During the transamination reaction with isoleucine, this linkage is replaced by the formation of the this compound intermediate.

Engagement with Isoleucine 2-Epimerase (EC 5.1.1.21)

Isoleucine 2-epimerase is an enzyme that catalyzes the epimerization of L-isoleucine to D-allo-isoleucine. This process also involves the formation of an N-(5'-phosphopyridoxyl)-L-isoleucine intermediate. The crystal structure of Lactobacillus buchneri isoleucine 2-epimerase has been determined in complex with this intermediate, providing insights into its binding and catalytic mechanism. The active site cavity of the enzyme undergoes a significant structural change upon binding of the PLP cofactor, creating a more solvent-inaccessible environment for the reaction to proceed.

Structural Biology of this compound in Complex with Target Enzymes

The three-dimensional structures of enzymes in complex with their ligands provide invaluable information about the molecular basis of their function. X-ray crystallography has been instrumental in elucidating the structural details of this compound bound to its target enzymes.

Crystallographic Analysis of hBCATm-N-[O-Phosphono-pyridoxyl]-isoleucine Complex (PDB: 1KT8)

The crystal structure of human mitochondrial branched-chain aminotransferase (hBCATm) in its ketimine form with the substrate L-isoleucine has been determined at a resolution of 1.9 Å, and is available in the Protein Data Bank under the accession code 1KT8 rcsb.org. In this structure, the isoleucine substrate is covalently bound to the pyridoxal phosphate (B84403) cofactor, forming the this compound intermediate within the active site rcsb.org.

This crystallographic analysis reveals significant conformational changes that occur during the catalytic cycle. The active site lysine, Lysine 202, which forms a Schiff base with the PLP cofactor in the resting enzyme, undergoes a large conformational change to accommodate the incoming substrate and facilitate the formation of the ketimine intermediate rcsb.org. Furthermore, the pyridine (B92270) ring of the cofactor tilts by approximately 18 degrees during catalysis rcsb.org. The structure also highlights the role of specific cysteine residues, Cysteine 315 and Cysteine 318, which are located near the active site and form an unusual thiol-thiolate hydrogen bond rcsb.org. These residues are positioned by a β-turn that also orients Threonine 313 to interact with the phosphate group of the cofactor and the α-carboxylate group of the substrate rcsb.org.

PDB ID Enzyme Ligand Resolution (Å) Key Findings
1KT8Human Mitochondrial Branched-Chain Aminotransferase (hBCATm)This compound1.9Conformational change of Lys202, 18° tilt of the cofactor's pyridine ring, role of Cys315 and Cys318 in active site architecture. rcsb.org

Conformational Changes of Active Site Residues Upon Ligand Binding (e.g., Lys202, Thr313)

The binding of a substrate, such as isoleucine, to the active site of a pyridoxal 5'-phosphate (PLP) dependent enzyme initiates a series of profound conformational changes essential for catalysis. The process begins with the enzyme in its resting state, where the PLP cofactor is covalently linked to the ε-amino group of a conserved lysine residue, forming an internal aldimine or Schiff base nih.govnih.gov. The arrival of the isoleucine substrate triggers a transaldimination reaction: the amino group of isoleucine displaces the enzyme's lysine, forming a new Schiff base between the substrate and PLP. This new complex is the external aldimine, this compound nih.govlibretexts.org.

This exchange is not a simple substitution but a highly orchestrated event that involves significant molecular rearrangement:

Cofactor Reorientation: Upon formation of the external aldimine, the PLP cofactor itself undergoes a conformational change, often involving a rotation or tilt of its pyridine ring nih.govresearchgate.net. This reorientation is critical as it positions the substrate's α-carbon for the subsequent catalytic step (e.g., deprotonation for transamination) by aligning the Cα-H bond perpendicular to the plane of the cofactor's conjugated π-system, which acts as an electron sink bmbreports.org. Structural studies on PLP-dependent enzymes have revealed that the dihedral angle of the PLP can vary significantly throughout the catalytic cycle, a movement essential for catalysis researchgate.net.

Active Site Closure: Many PLP-dependent enzymes exhibit a conformational transition from an "open," substrate-accessible state to a "closed," catalytically active state upon ligand binding researchgate.net. This closure, often involving the movement of a flexible loop or an entire domain, sequesters the active site from the bulk solvent. This protects the reactive intermediates from non-productive side reactions with water and positions key catalytic residues correctly. For instance, studies on lysine decarboxylase have identified highly flexible loops at the PLP binding site that undergo such open-closed conformational changes nih.gov.

The precise movements are guided by a network of interactions with active site residues. While the specific enzyme and residues for this compound binding are context-dependent, residues such as Lys202 and Thr313 exemplify the roles played by the active site architecture. A catalytic lysine, once displaced from the PLP, is often repurposed as a general acid-base catalyst for proton abstraction from the substrate nih.gov. Threonine residues, with their hydroxyl groups, are frequently involved in forming hydrogen bonds that stabilize the phosphate group of the PLP or the carboxylate group of the amino acid substrate, anchoring the ligand in the correct orientation for catalysis.

Role of Hydrophobic and Cysteine Residues in Substrate/Ligand Specificity and Stereospecificity

The ability of an enzyme to select the correct substrate and produce a specific stereoisomer is determined by the unique three-dimensional environment of its active site. For an enzyme acting on this compound, hydrophobic and cysteine residues play crucial roles in this discrimination.

Hydrophobic Residues: The specificity for isoleucine is primarily achieved through a well-defined hydrophobic pocket within the active site. The side chain of isoleucine is an aliphatic, branched hydrocarbon, making it nonpolar. The enzyme's active site features a complementary pocket lined with hydrophobic amino acid residues (e.g., valine, leucine, phenylalanine) that favorably interact with isoleucine's side chain through van der Waals forces. This "hydrophobic matching" is a key determinant of substrate specificity, distinguishing isoleucine from other amino acids with different side chains (e.g., smaller, larger, polar, or charged). This precise fit is also fundamental to stereospecificity, as the pocket is shaped to bind only one enantiomer (L-isoleucine) in a specific orientation, ensuring that the subsequent chemical reaction occurs on only one face of the molecule.

Cysteine Residues: Cysteine is a highly versatile residue, and its role in an active site can be multifaceted frontiersin.org.

Catalysis: The thiol group of cysteine is a weak acid and can be deprotonated to the more nucleophilic thiolate anion. In this form, it can act as a potent nucleophile or a general base in the catalytic mechanism.

Structural Role: Cysteine residues can form disulfide bonds, which are critical for stabilizing the tertiary and quaternary structure of many proteins. Within an active site, a cysteine could help maintain the precise geometry required for substrate binding and catalysis.

Ligand Binding and Stereospecificity: While not as common as hydrophobic interactions for binding an isoleucine side chain, a cysteine residue can contribute to the nonpolar character of the binding pocket. More importantly, its ability to form hydrogen bonds or coordinate with metal ions can provide additional anchoring points for the ligand, further refining its orientation and contributing to the high stereospecificity of the reaction. In some enzymes, like cysteine aminotransferases, cysteine residues are directly involved in the chemistry of the substrate itself nih.govwikipedia.org. Studies have also implicated cysteine and its oxidized form, cystine, in the regulatory inactivation of enzymes like tyrosine aminotransferase nih.gov.

Molecular Modeling and Computational Approaches to Ligand-Enzyme Interactions

In Silico Docking Studies of Related Compounds

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In silico docking studies are invaluable for understanding the interactions of PLP-related compounds, including the this compound intermediate, within an enzyme's active site.

The procedure involves computationally placing a 3D model of the ligand into the binding site of the protein structure. A scoring function then evaluates the goodness of fit, estimating the binding affinity based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. Such studies on PLP-dependent enzymes have yielded significant insights:

Binding Mode Prediction: Docking can elucidate the precise binding mode of substrates, inhibitors, or intermediates. For example, a computational protocol using docking was developed to understand substrate recognition in an S-stereoselective ω-aminotransferase, successfully predicting mutations that enhanced its catalytic efficiency acs.org.

Identification of Key Interactions: These simulations can pinpoint the specific amino acid residues that are critical for ligand binding. Docking studies exploring the interaction between pyridoxine 5′-phosphate oxidase and the apo-form of Dopa Decarboxylase helped identify interfacial residues crucial for the transfer of PLP between the two proteins nih.gov.

The table below summarizes the types of interactions that are typically analyzed in docking studies of PLP-substrate adducts within an enzyme active site.

Interaction TypeInteracting Groups (Ligand)Interacting Groups (Enzyme)Significance in Binding
Hydrogen Bonds Phosphate group, Pyridine ring nitrogen, Phenolic hydroxyl, Carboxylate groupArg, Lys, Ser, Thr, Tyr, His, Asp, Glu, Main-chain N-H/C=OAnchoring the ligand, ensuring correct orientation for catalysis.
Ionic/Salt Bridge Negatively charged phosphate and carboxylate groupsPositively charged side chains of Lysine (Lys) and Arginine (Arg)Strong, long-range interactions that are crucial for initial recognition and tight binding.
Hydrophobic Interactions Isoleucine side chainAliphatic/aromatic side chains (e.g., Ala, Val, Leu, Ile, Phe, Trp)Key for substrate specificity, fitting the nonpolar side chain into a complementary pocket.
π-Stacking Pyridine ring of PLPAromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Stabilizes the planar pyridine ring of the cofactor within the active site.

This interactive table provides a summary of common molecular interactions identified through in silico docking studies of PLP-dependent enzymes.

Predictive Modeling of Binding Interfaces and Active Sites

Beyond single-ligand docking, a range of computational methods is used to predict and model the functional sites of enzymes. These approaches are essential for annotating the function of newly discovered proteins and for guiding enzyme engineering efforts.

Structure-Based Active Site Prediction: For enzymes with a known or modeled 3D structure, computational tools can identify the active site. Methods like THEMATICS predict active sites by identifying clusters of ionizable residues with unusual, perturbed titration behavior, which is a hallmark of catalytic centers elsevierpure.com. This approach can be successfully applied even to structures generated through comparative (homology) modeling, greatly expanding its utility.

Machine Learning and AI: In recent years, machine learning (ML) has emerged as a transformative tool in enzymology. ML models can be trained on large datasets of enzyme sequences and their known functions to predict catalytic activity or other properties nih.gov. For example, ML models have been developed to predict the thermostability of transaminase variants based on their sequence, guiding the selection of mutations to create more robust enzymes for industrial applications diva-portal.org. These models learn complex patterns that correlate sequence features with function, often without requiring an explicit 3D structure.

Integrated Computational Protocols: The most advanced predictive models often combine multiple computational techniques. Hybrid approaches that use molecular dynamics (MD) simulations, quantum mechanics (QM), and molecular docking can provide a dynamic and highly detailed view of the ligand-enzyme interaction. Such protocols can model the entire catalytic cycle, predict substrate specificity, and calculate reaction rates, offering powerful predictive insights for enzyme redesign and inhibitor design acs.org. These integrated models are moving the field from static pictures toward dynamic simulations of enzyme function.

Enzymatic and Metabolic Role of N O Phosphono Pyridoxyl Isoleucine

Investigation of Transaminase Activity Modulation

Pyridoxal (B1214274) 5'-phosphate is a critical coenzyme for a vast array of enzymes, particularly transaminases, which catalyze the transfer of an amino group from an amino acid to a keto acid. This process is fundamental to amino acid synthesis and degradation. The formation of a Schiff base between the aldehyde group of PLP and the amino group of an amino acid is a key step in this catalytic process.

N-[O-Phosphono-pyridoxyl]-isoleucine represents a Schiff base intermediate formed between PLP and isoleucine. The availability of PLP is a rate-limiting factor for the activity of many PLP-dependent enzymes. Therefore, the formation of this compound is central to the modulation of transaminase activity.

Key Research Findings on PLP and Transaminase Activity:

Cofactor Availability: The concentration of PLP within the cell directly influences the activity of transaminases. A deficiency in vitamin B6 leads to reduced PLP levels and consequently, impaired transaminase function.

Enzyme Activation: The binding of PLP to apo-transaminases (the inactive enzyme form) converts them into holo-transaminases (the active form). The formation of this compound is an integral part of the catalytic cycle of branched-chain aminotransferases (BCATs).

Modulation by Diet: Studies have shown that dietary factors can modulate the activity of transaminases. For instance, starvation and protein deprivation have been demonstrated to alter the specific activity of leucine (B10760876) transaminase in various tissues in animal models.

Condition Tissue Effect on Leucine Transaminase Activity
1-day starvationMuscle and KidneyApproximately twofold increase
5-day starvationMuscleFurther increase
5-day starvationLiverNo change
1 or 5 days protein deprivationSkeletal MuscleSignificant reduction

Mechanisms of Metabolic Pathway Inhibition or Regulation

The liver plays a central role in maintaining glucose homeostasis, primarily through the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) and glycogenolysis (the breakdown of glycogen). Branched-chain amino acids and their metabolites have been shown to influence these pathways.

The catabolism of isoleucine can contribute to the pool of precursors for gluconeogenesis. Therefore, the regulation of isoleucine metabolism, in which this compound is a key intermediate, can impact hepatic glucose output.

Mechanisms of Influence on Hepatic Glucose Production:

Substrate Availability: The breakdown of isoleucine provides substrates that can enter the tricarboxylic acid (TCA) cycle and subsequently be used for gluconeogenesis. Modulation of BCAT activity can therefore influence the rate of hepatic glucose production.

Gene Expression: Studies in cell models have indicated that supplementation with BCAAs can affect the expression of genes involved in glucose metabolism. For example, in HepG2 cells, pretreatment with BCAAs has been shown to influence the mRNA expression of gluconeogenic enzymes.

Inhibition of Key Enzymes: The regulation of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) is crucial in controlling hepatic glucose output. While direct inhibition by this compound has not been specifically documented, the metabolic context of BCAA catabolism suggests an indirect regulatory role.

The initial and reversible step in the catabolism of BCAAs is their transamination by branched-chain aminotransferases (BCATs) to form branched-chain alpha-keto acids (BCKAs). This reaction requires PLP as a coenzyme. Isoleucine is converted to α-keto-β-methylvalerate (KMV).

The formation of the this compound intermediate is the first step in this conversion. The subsequent fate of the resulting BCKA is a critical control point in BCAA metabolism.

Regulation of Branched-Chain Alpha-Keto Acid Metabolism:

The Role of BCAT: This enzyme catalyzes the reversible transfer of the amino group from isoleucine to α-ketoglutarate, forming KMV and glutamate. The activity of BCAT is dependent on the availability of PLP.

The BCKDH Complex: The irreversible oxidative decarboxylation of BCKAs is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is the rate-limiting step in BCAA catabolism.

Enzyme Reaction Catalyzed Regulation
Branched-chain aminotransferase (BCAT)Isoleucine + α-ketoglutarate ↔ α-keto-β-methylvalerate + GlutamateReversible; dependent on PLP availability
Branched-chain α-keto acid dehydrogenase (BCKDH) complexOxidative decarboxylation of α-keto-β-methylvalerateIrreversible; rate-limiting step in BCAA catabolism

This compound in Disturbed Metabolic States

Alterations in the metabolism of branched-chain amino acids have been strongly associated with metabolic disorders such as obesity and type 2 diabetes. Elevated circulating levels of BCAAs are a characteristic feature of these conditions and are considered a predictive marker for the development of insulin resistance.

In animal models of diabetes, dysregulation of BCAA catabolism is a common finding. This is often linked to impaired activity of the BCKDH complex in various tissues.

Key Observations in Diabetic Animal Models:

Increased Plasma BCAA Levels: Rodent models of obesity and diabetes consistently show elevated concentrations of BCAAs in the blood.

Reduced BCKDH Activity: The activity of the BCKDH complex is often found to be decreased in the liver and adipose tissue of diabetic animals. This leads to an accumulation of both BCAAs and their corresponding BCKAs.

The accumulation of BCAAs and their metabolites, such as BCKAs, is believed to contribute to the pathogenesis of insulin resistance and metabolic dysregulation. Several mechanisms have been proposed to explain this link.

Proposed Mechanisms of BCAA-Induced Metabolic Dysregulation:

mTORC1 Activation: Leucine, in particular, is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1). Chronic activation of mTORC1 can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1), which impairs insulin signaling.

Mitochondrial Dysfunction: The accumulation of BCAA catabolic intermediates can lead to mitochondrial stress and the generation of reactive oxygen species, contributing to cellular dysfunction.

Competition for Substrates: An excess of BCAA-derived metabolites can compete with other substrates for oxidation in the mitochondria, leading to incomplete fatty acid oxidation and the accumulation of lipid intermediates that can impair insulin signaling.

The role of this compound in these processes is as a key intermediate in the initial step of isoleucine catabolism. Dysregulation at this stage, or downstream, can lead to the accumulation of metabolites that contribute to the metabolic disturbances observed in disease models.

Structure Activity Relationship Sar Studies of N O Phosphono Pyridoxyl Isoleucine and Analogs

Modifications of the Pyridoxyl Moiety and Their Functional Impact

The pyridoxyl moiety of N-[O-Phosphono-pyridoxyl]-isoleucine, derived from pyridoxal (B1214274) 5'-phosphate (PLP), is a critical determinant of its biological activity. Modifications to this part of the molecule can significantly alter its interaction with target enzymes. The pyridoxyl group itself has several key features: the pyridine (B92270) ring, a hydroxyl group, a formyl group (which forms an imine with the amino acid), and a methyl group.

Research on PLP-dependent enzymes has shown that the pyridine ring acts as an electron sink, which is crucial for stabilizing reaction intermediates. youtube.com Alterations to this ring, such as the introduction of substituents, can modulate this electronic property and, consequently, the catalytic efficiency of the enzyme-cofactor complex. For instance, modifications at the 6-position of the pyridoxal ring with halo, carboxylate, sulfonate, and phosphonate groups have been shown to modulate potency at P2 receptors in studies of PLP analogs. nih.gov

The hydroxyl group is also vital for the catalytic activity, and its modification, for example, through methylation, can lead to a significant decrease in catalytic effectiveness. The formyl group at the 4-position is essential for the formation of the Schiff base with the amino acid. Replacing the CH2OH group at this position with a cyclic phosphate (B84403) or a bisphosphate has been found to reduce potency at P2 receptors. nih.gov

Interactive Table: Modifications of the Pyridoxyl Moiety

Modification SiteType of ModificationFunctional Impact
Pyridine Ring (Position 6)Halo, Carboxylate, Sulfonate, PhosphonateModulated potency at P2 receptors
Hydroxyl GroupMethylationDecreased catalytic effectiveness
Formyl Group (Position 4)Replacement with cyclic phosphate or bisphosphateReduced potency at P2 receptors
Phosphate Group (Position 5)5-Methylphosphonate substitutionPreserved P2 receptor potency

Alterations of the Isoleucine Component and Conjugation Linkages

The isoleucine component of this compound provides specificity for its interaction with target enzymes. As a branched-chain amino acid, isoleucine's size, shape, and hydrophobicity are key to its binding within the active site of an enzyme. researchgate.net

Alterations to the isoleucine side chain can have a profound impact on biological activity. For example, changing the stereochemistry from L-isoleucine to D-isoleucine would likely disrupt the precise orientation required for effective binding and catalysis in enzymes that are stereospecific. The branched nature of isoleucine's side chain is also a critical factor; modifying its size or shape could either enhance or diminish binding affinity, depending on the topology of the enzyme's active site. The hydrophobic character of the isoleucine side chain contributes to its interaction with nonpolar regions of the enzyme's binding pocket.

The linkage between the pyridoxyl moiety and isoleucine is typically a Schiff base (imine), which is formed between the aldehyde group of pyridoxal and the amino group of isoleucine. This covalent bond is central to the catalytic mechanism of PLP-dependent enzymes. nih.gov The stability and reactivity of this linkage can be influenced by the electronic properties of both the pyridoxyl ring and the amino acid.

Influence of Phosphorylation State on Biological Activity

The phosphate group at the 5'-position of the pyridoxyl moiety is of paramount importance for the biological activity of this compound. In PLP-dependent enzymes, this phosphate group serves as a crucial binding handle, anchoring the cofactor within the active site through interactions with conserved residues.

The phosphorylation state directly influences the binding affinity of the molecule to its target enzymes. Removal of the phosphate group would significantly weaken this interaction, leading to a loss of biological activity. The phosphate group also plays a direct role in the catalytic mechanism of many PLP-dependent enzymes. For instance, it can act as a general acid-base catalyst or contribute to the proper orientation of the substrate for catalysis. Studies on pyridoxal phosphate derivatives have demonstrated that substitution of the phosphate with a 5-methylphosphonate group, which is more resistant to hydrolysis, can preserve receptor potency, highlighting the importance of a negatively charged group at this position. nih.gov

Rational Design of Derivatives for Targeted Enzymatic Modulation

The principles of SAR derived from studying analogs of this compound can be applied to the rational design of derivatives with specific properties, such as enhanced potency or selectivity for a particular enzyme. The goal of rational design is to make targeted modifications to the molecule's structure to improve its therapeutic or research utility.

For example, if the goal is to design a more potent inhibitor of a specific PLP-dependent enzyme, one might introduce substituents on the pyridoxyl ring that can form additional favorable interactions with the enzyme's active site. Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to predict how different modifications will affect binding affinity and to guide the design of new analogs.

Furthermore, by understanding the SAR of the isoleucine component, derivatives can be designed with altered amino acid side chains to target different enzymes within the PLP-dependent family. For instance, replacing isoleucine with another amino acid that has a different size, shape, or polarity could redirect the molecule to a different enzymatic target. The conjugation linkage can also be a target for modification. For example, creating a more stable linkage could lead to irreversible inhibitors, which can be valuable tools for studying enzyme function.

Analytical Methodologies for Biochemical Characterization of N O Phosphono Pyridoxyl Isoleucine

Advanced Spectroscopic Techniques for Ligand-Protein Complex Characterization

Spectroscopic methods are indispensable for studying the formation of the N-[O-Phosphono-pyridoxyl]-isoleucine Schiff base and its subsequent non-covalent interactions within a protein's active site. Techniques such as UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) provide detailed insights into the electronic and structural environment of the molecule.

UV-Visible Absorption Spectroscopy: The formation of the imine linkage in this compound results in a distinct chromophore that absorbs light in the UV-Vis range. The spectral properties are highly sensitive to the local environment, including pH and the polarity of the solvent or protein active site. nih.govresearchgate.net In aqueous solutions, the free aldehyde form of PLP exhibits an absorption maximum (λmax) around 388 nm, while the formation of the Schiff base with an amino acid, such as isoleucine, typically causes a bathochromic (red) shift to approximately 410-415 nm. nih.govacs.org This shift is indicative of the formation of the protonated external aldimine. When this ligand-protein complex is formed, further changes in the absorption spectrum can be observed, reflecting the specific interactions within the enzyme's active site. nih.govresearchgate.net For example, a shift to ~330 nm can indicate a deprotonated Schiff base in a more non-polar, hydrophobic environment, as is often found in enzyme active sites. nih.gov

Fluorescence Spectroscopy: While PLP itself is weakly fluorescent, the this compound adduct can exhibit different fluorescence properties. Changes in fluorescence emission spectra upon binding to a protein can be used to monitor the interaction and characterize the binding affinity and stoichiometry. The sensitivity of fluorescence makes it a powerful tool for studying these complexes, even at low concentrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ³¹P-NMR, is uniquely suited for probing the phosphate (B84403) group of this compound. The chemical shift of the phosphorus atom is highly sensitive to its protonation state and its interaction with the protein environment, such as with arginine or lysine (B10760008) residues in the active site. nih.gov ¹H-NMR can also be used to verify the formation of the Schiff base by observing the disappearance of the aldehyde proton signal of PLP and the appearance of new signals corresponding to the imine proton. nih.gov These techniques provide atomic-level structural information about the ligand-protein complex.

Table 1: Spectroscopic Properties of PLP and Related Schiff Bases

Compound/StateSpectroscopic TechniqueCharacteristic Signal (λmax or Chemical Shift)Reference
Pyridoxal (B1214274) 5'-phosphate (PLP), Aldehyde FormUV-Vis Spectroscopy~388 nm acs.org
PLP-Amino Acid Schiff Base (Protonated)UV-Vis Spectroscopy~412-415 nm nih.govnih.gov
PLP-Amino Acid Schiff Base (in hydrophobic protein site)UV-Vis Spectroscopy~333 nm nih.gov
PLP in Phosphorylase b (Dianionic Phosphate)³¹P-NMR Spectroscopy~4 ppm nih.gov

Chromatographic and Mass Spectrometric Approaches for Metabolite Profiling in Research Modelsfrontiersin.org

To detect and quantify this compound and related metabolites in complex biological matrices such as plasma, cerebrospinal fluid (CSF), or tissue extracts, chromatographic separation coupled with mass spectrometry is the method of choice. nih.govdocumentsdelivered.com These techniques offer high sensitivity, specificity, and the ability to measure multiple analytes simultaneously.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are used to separate the various vitamin B6 vitamers (including PLP) and amino acids from the thousands of other compounds present in a biological sample. nih.govnih.gov Reversed-phase chromatography, often using a C18 column, is commonly employed. bvchroma.com Due to the polar nature of these compounds, ion-pairing agents like sodium pentane (B18724) sulfonate may be added to the mobile phase to improve retention on the column. bvchroma.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is introduced into a mass spectrometer, typically using electrospray ionization (ESI). nih.gov Tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification. In this technique, a specific precursor ion (the ionized molecule of interest, e.g., protonated PLP at m/z 248.0) is selected, fragmented, and a specific product ion (e.g., m/z 150.1) is detected. qut.edu.auresearchgate.net This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces chemical noise. nih.gov While direct detection of the transient this compound Schiff base is challenging due to its potential instability, its presence can be inferred by monitoring the levels of its constituents, PLP and isoleucine. nih.govnih.gov Stable isotope-labeled internal standards are used to ensure accurate quantification. nih.govresearchgate.net

Table 2: Example Parameters for LC-MS/MS Analysis of PLP

ParameterDescriptionReference
ChromatographyUPLC with a C18 or C8 reversed-phase column researchgate.netqut.edu.au
Mobile PhaseGradient of 0.1% formic acid in water and methanol researchgate.net
IonizationPositive-ion electrospray ionization (ESI+) nih.gov
MS/MS Transition (PLP)Precursor Ion (m/z) 248.0 → Product Ion (m/z) 150.1 qut.edu.au
Limit of Quantification~5 nmol/L in plasma/CSF nih.govnih.gov

X-ray Fluorescence (XRF) Spectrometry for Binding Event Detection

X-ray Fluorescence (XRF) is a non-destructive elemental analysis technique that can be adapted to detect ligand-protein binding events by focusing on a unique elemental marker within the ligand. acs.org For this compound, the phosphorus atom in the phosphono group serves as an ideal elemental probe.

The principle of XRF involves irradiating a sample with high-energy X-rays, which causes the ejection of core-shell electrons from the atoms in the sample. acs.org When outer-shell electrons fall to fill these vacancies, they emit fluorescent X-rays with energies that are characteristic of each specific element. acs.org By measuring the energy and intensity of these emitted X-rays, the elemental composition of the sample can be determined.

For characterizing the binding of this compound to a protein, a thin-film Energy Dispersive X-ray Fluorescence (EDXRF) method can be employed. acs.org In this approach, a small volume of the protein-ligand solution is dried on a sample carrier to form a thin film. The sample is then analyzed to quantify the amount of phosphorus present. By comparing the phosphorus signal from a protein sample incubated with the ligand to a control sample without the ligand, the stoichiometry of the binding event can be determined. acs.org This technique is particularly valuable as it directly measures the bound ligand via its phosphate group, is non-destructive, and requires only small amounts of sample. acs.orgresearchgate.net Recent studies have demonstrated the feasibility of detecting phosphorus in biological molecules in both solid and solution states, highlighting its potential for studying interactions involving phosphorylated ligands. nih.gov

Table 3: Performance of Thin-Film EDXRF for Elemental Analysis in Proteins

ElementLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Phosphorus (P)~1-6 ppm~3-20 ppm acs.org

Q & A

Q. How can researchers identify and characterize N-[O-Phosphono-pyridoxyl]-isoleucine in enzyme-ligand complexes?

Methodological Answer: X-ray crystallography is the gold standard for structural characterization. For example, the enzyme Lactobacillus buchneri isoleucine 2-epimerase was resolved at 2.65 Å resolution in complex with this compound, revealing binding interactions and stereochemical details. Co-crystallization with pyridoxal 5'-phosphate (PLP) derivatives and iterative refinement using SHELXL (a program optimized for small-molecule crystallography) are critical steps .

Q. What experimental methods are used to predict ligand-binding residues for this compound in protein complexes?

Methodological Answer: Phylogenetic substitution models like BindML can distinguish ligand-binding sites from protein-protein interaction (PPI) sites. For the amino acid transferase homo-dimer (PDB: 1KT8), BindML achieved a specificity of 0.941 (Z-score threshold: −1.0) in identifying PPI sites, outperforming naive conservation-based tools like ConSurf, which primarily detect ligand-binding residues .

Advanced Research Questions

Q. How can researchers address contradictions in analytical data when distinguishing isoleucine derivatives (e.g., this compound) from structural analogs like leucine?

Methodological Answer: Mass spectrometry alone cannot resolve isoleucine and leucine due to identical masses (113.084 Da). Complementary methods like Edman degradation (N-terminal sequencing) or advanced Marfey’s method (post-column derivatization) are required. For example, omicsynin isomers were differentiated via HR-ESI-MS/MS combined with NMR, confirming isoleucine-specific fragmentation patterns .

Q. What statistical frameworks are optimal for analyzing variable isoleucine ratios in enzymatic assays involving this compound?

Methodological Answer: Mixed-effects models (e.g., SAS MIXED procedure) account for nested variables like pen-level effects in animal studies. Linear and quadratic polynomial contrasts evaluate dose-response relationships, while cubic terms are reserved for non-linear trends. For example, dietary isoleucine:lysine ratios were optimized using this approach, with P < 0.05 as significance criteria .

Q. How do computational predictions of ligand-binding sites compare to experimental crystallographic data for this compound?

Methodological Answer: Computational tools like BindML predict interaction residues (e.g., sensitivity: 0.636 at Z-score −0.5), but experimental validation via crystallography is essential. Discrepancies arise when conserved residues are misclassified as ligand-binding sites. For 1KT8, only 40% of BindML-predicted residues overlapped with crystallographic data, highlighting the need for hybrid approaches .

Q. What multi-technique strategies resolve ambiguities in detecting post-translational modifications involving this compound?

Methodological Answer: A multi-omics workflow combining X-ray crystallography, NMR, and tandem MS/MS is recommended. For instance, omicsynins (pseudo-tetrapeptides) were structurally validated using acid hydrolysis, advanced Marfey’s method, and HR-ESI-MS/MS to confirm isoleucine incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.